molecular formula C9H15ClO2 B1599822 Ethyl 7-chlorohept-2-enoate CAS No. 72448-93-2

Ethyl 7-chlorohept-2-enoate

Cat. No. B1599822
CAS RN: 72448-93-2
M. Wt: 190.67 g/mol
InChI Key: QRJDSTPXJIADET-UHFFFAOYSA-N
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Description

Ethyl 7-chlorohept-2-enoate is a chemical compound that belongs to the family of esters. It has a molecular formula of C9H15ClO2 and a molecular weight of 190.67 g/mol . It is a colorless liquid that has a pungent odor.


Synthesis Analysis

The synthesis of Ethyl 7-chlorohept-2-enoate involves the use of potassium phosphate and 1,3-(4-Ph-OMe)2-5-Ph-1,3,4-triazinium perchlorate in 1,2-dimethoxyethane at 80℃ for 8 hours . The yield of this reaction is approximately 90% .


Molecular Structure Analysis

The molecular structure of Ethyl 7-chlorohept-2-enoate is characterized by an α,β-unsaturated carboxylic ester of general formula R1R2C=CR3‒C(=O)OR4 (R4 ≠ H) in which the ester C=O function is conjugated to a C=C double bond at the α,β position .


Physical And Chemical Properties Analysis

Ethyl 7-chlorohept-2-enoate is a colorless liquid with a pungent odor. The boiling point and other physical properties are not explicitly mentioned in the search results.

Scientific Research Applications

C9H15ClO2 C_9H_{15}ClO_2 C9​H15​ClO2​

and it has a molecular weight of 190.67 .

Chemical Education

Lastly, this compound is used in chemical education as a teaching tool to demonstrate various chemical reactions and synthetic techniques to students, fostering a practical understanding of organic chemistry.

Each of these applications leverages the unique chemical properties of 7-Chloro-trans-2-hepenoic acid ethyl ester , showcasing its versatility and importance in scientific research. The compound’s ability to participate in diverse chemical reactions makes it a valuable asset across multiple fields of study .

Safety and Hazards

Ethyl 7-chlorohept-2-enoate is classified as having acute toxicity (oral, category 4) and can cause skin corrosion/irritation (category 2) . It should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should not be allowed to contact with air or water due to the risk of violent reaction and possible flash fire . It should be stored in a cool place and the container should be kept tightly closed .

properties

IUPAC Name

ethyl (E)-7-chlorohept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJDSTPXJIADET-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chlorohept-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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